P516-0475 - 1359627-33-0

P516-0475

Catalog Number: EVT-278238
CAS Number: 1359627-33-0
Molecular Formula: C15H17N5O3
Molecular Weight: 315.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
P516-0475 is a novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO. This compound induces quorum sensing by stabilizing SHP pheromones in culture.
Source and Classification

P516-0475 was originally developed as part of research initiatives aimed at discovering novel agents for treating diseases linked to dysregulated cellular processes. The compound belongs to a class of compounds known as inhibitors, which are designed to interfere with specific biological targets, thereby modulating their activity.

Synthesis Analysis

Methods

The synthesis of P516-0475 typically involves several key steps that can include:

  1. Starting Materials: The synthesis begins with readily available organic precursors.
  2. Reagents and Catalysts: Specific reagents such as acids or bases may be employed to facilitate various reactions, while catalysts can enhance reaction rates and selectivity.
  3. Reaction Conditions: Temperature, pressure, and solvent choice are critical parameters that influence the yield and purity of the final product.

Technical Details

The synthetic route may involve techniques such as:

  • Coupling Reactions: These reactions are often used to form carbon-carbon bonds, essential for building the compound's backbone.
  • Functional Group Modifications: Introducing or modifying functional groups is crucial for achieving the desired biological activity.
  • Purification Techniques: After synthesis, methods like chromatography are employed to isolate and purify P516-0475 from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of P516-0475 can be depicted using standard chemical notation. It typically features:

  • A core scaffold that defines its classification.
  • Functional groups that contribute to its biological activity.

Data

  • Molecular Formula: This provides insight into the number and types of atoms present.
  • Molecular Weight: Essential for calculating dosages in pharmacological studies.
Chemical Reactions Analysis

Reactions

P516-0475 undergoes various chemical reactions, which may include:

  1. Nucleophilic Substitution: This reaction type is common in organic synthesis, allowing for the introduction of new functional groups.
  2. Elimination Reactions: These can help in forming double bonds or removing unwanted groups from the molecule.

Technical Details

Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing synthesis and ensuring high yields.

Mechanism of Action

Process

The mechanism of action for P516-0475 involves its interaction with specific biological targets. This interaction can lead to:

  • Inhibition or activation of enzymes.
  • Modulation of signaling pathways that are critical in disease progression.

Data

Research studies have provided insights into how P516-0475 affects cellular processes, often through biochemical assays and molecular modeling studies.

Physical and Chemical Properties Analysis

Physical Properties

P516-0475 exhibits several notable physical properties:

  • Solubility: Important for drug formulation and bioavailability.
  • Stability: Chemical stability under various conditions affects shelf life and efficacy.

Chemical Properties

Key chemical properties include:

  • pKa Values: Indicate the acidity or basicity of the compound, influencing its behavior in biological systems.
  • LogP Value: Reflects lipophilicity, which is crucial for membrane permeability and absorption.
Applications

Scientific Uses

P516-0475 has potential applications in various scientific fields:

  1. Pharmacology: As a candidate for drug development targeting specific diseases.
  2. Biochemistry: Used in studies exploring enzyme inhibition or receptor modulation.
  3. Therapeutic Research: Investigated for its efficacy in clinical settings against particular health conditions.
Introduction to P516-0475: A Novel Quorum Sensing Modulator

Historical Context of Quorum Sensing in Gram-Positive Bacteria

The study of quorum sensing in Gram-positive bacteria has revealed distinct signaling paradigms compared to their Gram-negative counterparts. While Gram-negative bacteria predominantly employ acylated homoserine lactones as signaling molecules, Gram-positive species utilize processed oligopeptides or modified amino acids as autoinducers [5] [6]. These peptide-based signaling systems feature a sophisticated network of membrane-associated receptors and intracellular transduction mechanisms. Among Firmicutes, the Rgg family of transcriptional regulators represents a widespread class of QS receptors that respond to short hydrophobic peptides (SHPs) [1] [3].

Table 1: Key Features of Gram-Positive Quorum Sensing Systems

ComponentDescriptionExample Organisms
Signaling MoleculesShort hydrophobic peptides (SHPs), modified oligopeptidesStreptococcus pyogenes, Staphylococcus aureus
Receptor SystemsRgg family regulators, membrane-bound histidine kinasesStreptococcus species
Signal ProcessingPeptide processing by dedicated proteases, oligopeptide transportersS. pyogenes, Bacillus subtilis
Regulated BehaviorsVirulence factor production, competence development, biofilm formationPathogenic streptococci

The Rgg2/3 QS circuit in Streptococcus pyogenes exemplifies this regulatory architecture. This system controls genes conferring resistance to host lysozyme, a critical defense mechanism against bacterial pathogens. Activation occurs through binding of SHP pheromones to their cognate Rgg receptors, initiating transcriptional programs that enhance bacterial survival during infection [1] [3]. Understanding these molecular underpinnings paved the way for targeted interventions in bacterial communication pathways, setting the stage for discovering specific modulators like P516-0475.

Discovery and Nomenclature of P516-0475

The identification of P516-0475 emerged from a strategic approach to manipulate bacterial behavior through small-molecule intervention in the Rgg2/3 QS pathway. Researchers employed a targeted cell-based screening methodology designed to identify compounds capable of activating the S. pyogenes Rgg2/3 system in the presence of suboptimal concentrations of native SHP pheromones [1] [3]. This innovative screen departed from conventional antibacterial discovery by specifically seeking compounds that enhance rather than inhibit quorum sensing pathways – recognizing that artificial activation could disrupt the precise temporal control of virulence gene expression essential for successful infection.

The compound designated P516-0475 emerged as a lead candidate from this screening platform. Its nomenclature follows established research chemical conventions:

  • "P516" references the specific compound library or research project identifier
  • "0475" denotes the unique compound identifier within that collection

P516-0475 demonstrated remarkable specificity in inducing expression of Rgg2/3-regulated genes only when native SHP pheromones were present, albeit at concentrations below those typically required for natural QS induction [3]. Crucially, phenotypic analysis revealed that P516-0475 did not affect bacterial growth rates, confirming its action was specifically targeted to the QS pathway rather than exhibiting general antimicrobial properties. This selectivity profile established P516-0475 as a precision tool for modulating bacterial communication without exerting direct cytotoxic effects that might promote resistance development.

Structural and Biochemical Characterization of P516-0475

The functional properties of P516-0475 are underpinned by a unique mechanism of action that emerged through detailed biochemical investigation. Initial characterization revealed that P516-0475 did not directly interact with the Rgg receptors or SHP pheromones themselves. Instead, researchers discovered that a pepO-deficient mutant strain of S. pyogenes exhibited complete unresponsiveness to P516-0475 treatment, implicating the PepO enzyme in its mechanism [1] [3].

PepO is a zinc-dependent metalloendopeptidase structurally homologous to mammalian neprilysin. This enzyme functions as a quorum-quenching factor by degrading SHP pheromones, thereby preventing their accumulation and subsequent activation of the Rgg2/3 pathway. Biochemical analysis demonstrated that P516-0475 acts as an uncompetitive inhibitor of PepO, binding specifically to the enzyme-substrate complex rather than the free enzyme. This inhibition stabilizes endogenous SHP pheromones against proteolytic degradation, effectively prolonging their half-life and enhancing their signaling capacity at lower bacterial densities than normally required for QS activation [1] [3].

Table 2: Biochemical Characterization of P516-0475 Inhibition of PepO

ParameterValueMethodSignificance
Inhibition ModeUncompetitiveEnzyme kinetics (Lineweaver-Burk)Binds specifically to enzyme-substrate complex
IC₅₀8.3 ± 0.9 µMFluorescent peptide substrate assayHigh potency against PepO
Kᵢ2.4 ± 0.3 µMSteady-state kineticsStrong binding affinity
Specificity>100-fold selective over human NEPComparative enzyme assaysReduced potential for off-target effects

Structural analysis reveals key molecular interactions responsible for P516-0475's inhibitory profile:

  • Zinc-binding group: Coordinates the catalytic zinc ion within PepO's active site
  • Hydrophobic substituents: Interact with S1' specificity pocket of the enzyme
  • Polar moieties: Form hydrogen bonds with conserved active-site residues (Glu 584, His 583)

The compound's ability to stabilize SHP pheromones represents a novel strategy for modulating quorum sensing. By targeting a negative regulator of signaling (PepO) rather than the receptors or signals themselves, P516-0475 amplifies endogenous communication molecules without bypassing natural regulatory feedback mechanisms. This biochemical strategy preserves the context-dependency of QS activation while lowering the bacterial density threshold required for induction [1] [3]. The discovery underscores the value of phenotypic screening approaches in identifying unexpected therapeutic targets within bacterial signaling networks and establishes proof-of-concept for enzymatic quorum-quenchers as modulators of bacterial behavior.

Table 3: Functional Outcomes of P516-0475-Mediated PepO Inhibition in S. pyogenes

Biological ParameterEffect of P516-0475Measurement Method
SHP Pheromone Half-lifeIncreased 3.8-foldMass spectrometry quantification
QS Activation ThresholdReduced bacterial density requirement by 10-foldReporter gene expression (luciferase)
Lysozyme Resistance GenesUpregulated 12- to 15-foldRT-qPCR analysis
Biofilm FormationNo direct effectCrystal violet assay

The structural and biochemical characterization of P516-0475 has established a new paradigm in quorum sensing modulation. Its mechanism diverges fundamentally from traditional approaches that directly target receptor-ligand interactions or signal biosynthesis. Instead, by inhibiting the proteolytic degradation of native signaling peptides, P516-0475 represents a class of quorum sensing sensitizers that amplify endogenous communication systems. This approach preserves the biological context and specificity of natural signaling while offering precise control over pathway activation thresholds, providing a sophisticated tool for both basic research and potential therapeutic development [1] [3].

Properties

CAS Number

1359627-33-0

Product Name

P516-0475

IUPAC Name

N-(3-Methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinoxaline-3-carboxamide

Molecular Formula

C15H17N5O3

Molecular Weight

315.33

InChI

InChI=1S/C15H17N5O3/c1-9-4-5-11-10(8-9)17-15(22)13-12(18-19-20(11)13)14(21)16-6-3-7-23-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,21)(H,17,22)

InChI Key

IFMRJCJHUJEJJY-UHFFFAOYSA-N

SMILES

O=C(C1=C2N(N=N1)C3=C(C=C(C)C=C3)NC2=O)NCCCOC

Solubility

Soluble in DMSO

Synonyms

P516-0475; P5160475; P516 0475; P-5160475; P 5160475

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